molecular formula C20H10BrN3O2 B057694 Inhibidor de Cdk4 CAS No. 546102-60-7

Inhibidor de Cdk4

Número de catálogo: B057694
Número CAS: 546102-60-7
Peso molecular: 404.2 g/mol
Clave InChI: NMFKDDRQSNVETB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El inhibidor de la cinasa dependiente de ciclina 4 es un tipo de compuesto químico que inhibe la función de la cinasa dependiente de ciclina 4. La cinasa dependiente de ciclina 4 es una enzima que juega un papel crucial en la regulación del ciclo celular, particularmente en la transición de la fase G1 a la fase S. Al inhibir la cinasa dependiente de ciclina 4, estos compuestos pueden prevenir la proliferación de células cancerosas, lo que los hace valiosos en el tratamiento del cáncer, especialmente para el cáncer de mama con receptor hormonal positivo y receptor 2 del factor de crecimiento epidérmico humano negativo .

Aplicaciones Científicas De Investigación

Los inhibidores de la cinasa dependiente de ciclina 4 tienen una amplia gama de aplicaciones de investigación científica, que incluyen:

Química

En química, estos inhibidores se utilizan como herramientas para estudiar la regulación del ciclo celular y el papel de la cinasa dependiente de ciclina 4 en diversos procesos celulares. Ayudan a comprender los mecanismos moleculares subyacentes a la proliferación y diferenciación celular.

Biología

En biología, los inhibidores de la cinasa dependiente de ciclina 4 se utilizan para investigar las vías involucradas en el control del ciclo celular y la apoptosis. Son valiosos para estudiar las interacciones entre la cinasa dependiente de ciclina 4 y otras proteínas, así como los efectos de la inhibición de la cinasa dependiente de ciclina 4 en las funciones celulares.

Medicina

En medicina, los inhibidores de la cinasa dependiente de ciclina 4 se utilizan principalmente en la terapia del cáncer. Son efectivos en el tratamiento del cáncer de mama con receptor hormonal positivo y receptor 2 del factor de crecimiento epidérmico humano negativo al prevenir la proliferación de células cancerosas. Los ensayos clínicos también están explorando su potencial para tratar otros tipos de cáncer, como el cáncer de pulmón y el cáncer de páncreas .

Industria

En la industria farmacéutica, los inhibidores de la cinasa dependiente de ciclina 4 se utilizan en el desarrollo y selección de fármacos. Sirven como compuestos principales para el desarrollo de nuevos fármacos anticancerígenos y se prueban su eficacia y seguridad en estudios preclínicos y clínicos.

Mecanismo De Acción

Los inhibidores de la cinasa dependiente de ciclina 4 ejercen sus efectos uniéndose al sitio activo de la cinasa dependiente de ciclina 4, evitando su interacción con la ciclina D. Esta inhibición bloquea la fosforilación de la proteína retinoblastoma, un regulador clave del ciclo celular. Como resultado, el ciclo celular se detiene en la fase G1, evitando la transición a la fase S y la posterior división celular .

Análisis Bioquímico

Biochemical Properties

Cdk4 inhibitors interact with several enzymes, proteins, and other biomolecules. The primary interaction is with the Cdk4 enzyme itself, preventing it from phosphorylating the Rb protein . This interaction is crucial for the Cdk4 inhibitor’s role in halting the cell cycle. Additionally, Cdk4 inhibitors have been shown to interact with cyclin D, a protein that forms a complex with Cdk4 to regulate the cell cycle . The inhibition of Cdk4 leads to the destabilization of the Cdk4-cyclin D complex, further contributing to cell cycle arrest .

Cellular Effects

Cdk4 inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Cdk4 inhibitors can suppress the phosphorylation of the Rb protein, preventing cancer cell proliferation . They also induce diverse effects within both tumor and stromal compartments, which serve to explain aspects of their clinical activity .

Molecular Mechanism

The molecular mechanism of action of Cdk4 inhibitors involves several steps. Firstly, they bind to the Cdk4 enzyme, inhibiting its ability to phosphorylate the Rb protein . This prevents the release of E2F transcription factors that are necessary for the transition from the G1 to S phase of the cell cycle . As a result, the cell cycle is arrested, and the cells are prevented from proliferating .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cdk4 inhibitors can change over time. For instance, after a short exposure to a Cdk4 inhibitor, most hepatocellular carcinoma (HCC) cell lines show inhibition of proliferation, specifically Cdk4 inhibition, with G1 phase cells accumulation and clone formation reduction . This suggests that the Cdk4 inhibitor’s impact on cellular function can be observed in both in vitro and in vivo studies over time .

Dosage Effects in Animal Models

The effects of Cdk4 inhibitors can vary with different dosages in animal models. For example, in a model of estrogen-dependent breast cancer (MCF7), the novel Cdk4 inhibitor PF-07220060 has robust antitumor activity . The study also showed that the combination of PF-07220060 and the CDK4/6 inhibitor lerociclib significantly inhibited the growth of tamoxifen-resistant, long-term estrogen-deprived, and patient-derived xenograft tumors .

Metabolic Pathways

Cdk4 inhibitors are involved in several metabolic pathways. They interact with enzymes such as Janus kinase (JAK), signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways . These interactions can affect metabolic flux or metabolite levels, further influencing the cell cycle .

Subcellular Localization

It is known that Cdk4 itself is widely expressed in various cells

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de inhibidores de la cinasa dependiente de ciclina 4 generalmente implica múltiples pasos, incluida la formación de estructuras centrales y la introducción de grupos funcionales que mejoran su actividad inhibitoria. Una ruta sintética común implica el uso de compuestos heterocíclicos como estructuras centrales, que luego se modifican a través de diversas reacciones químicas como la alquilación, la acilación y la ciclación.

Por ejemplo, la síntesis de palbociclib, un inhibidor de la cinasa dependiente de ciclina 4 bien conocido, implica los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de inhibidores de la cinasa dependiente de ciclina 4 implica la ampliación de las rutas sintéticas utilizadas en entornos de laboratorio. Esto requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas como la química de flujo continuo y la síntesis automatizada a menudo se emplean para lograr una producción eficiente a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

Los inhibidores de la cinasa dependiente de ciclina 4 sufren diversas reacciones químicas, que incluyen:

    Oxidación: Introducción de grupos funcionales que contienen oxígeno para mejorar la actividad.

    Reducción: Eliminación de grupos que contienen oxígeno para modificar la actividad.

    Sustitución: Reemplazo de átomos o grupos específicos para mejorar la selectividad y la potencia.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de inhibidores de la cinasa dependiente de ciclina 4 incluyen:

    Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

    Agentes reductores: Como el hidruro de aluminio y litio y el borohidruro de sodio.

    Agentes sustituyentes: Como los haluros de alquilo y los cloruros de acilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son típicamente derivados de la estructura central con una actividad inhibitoria mejorada. Estos derivados están diseñados para mejorar las propiedades farmacocinéticas, como la solubilidad, la estabilidad y la biodisponibilidad.

Comparación Con Compuestos Similares

Los inhibidores de la cinasa dependiente de ciclina 4 a menudo se comparan con otros inhibidores de la cinasa dependiente de ciclina, como los inhibidores de la cinasa dependiente de ciclina 6 y los inhibidores de la cinasa dependiente de ciclina 2. Si bien todos estos inhibidores se dirigen a las cinasas dependientes de ciclina, los inhibidores de la cinasa dependiente de ciclina 4 son únicos en su especificidad para la cinasa dependiente de ciclina 4 y su eficacia en el tratamiento del cáncer de mama con receptor hormonal positivo y receptor 2 del factor de crecimiento epidérmico humano negativo.

Compuestos Similares

Los inhibidores de la cinasa dependiente de ciclina 4 se destacan por su mecanismo de acción específico y su eficacia probada en entornos clínicos, lo que los convierte en una herramienta valiosa en la terapia del cáncer y la investigación científica.

Actividad Biológica

Cyclin-dependent kinase 4 (CDK4) inhibitors have emerged as critical components in cancer therapy, particularly for hormone receptor-positive breast cancer. These inhibitors function by disrupting the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This article explores the biological activity of CDK4 inhibitors, focusing on their mechanisms, efficacy, and clinical implications.

CDK4 is a key regulator of the cell cycle, particularly during the transition from the G1 phase to the S phase. By phosphorylating retinoblastoma (Rb) protein, CDK4 facilitates cell cycle progression. Inhibition of CDK4 prevents this phosphorylation, leading to G1 arrest and ultimately inhibiting tumor growth. The primary CDK4 inhibitors currently in use include palbociclib , ribociclib , and abemaciclib .

Key Mechanisms:

  • Cell Cycle Arrest : Continuous inhibition of CDK4 leads to sustained G1 phase arrest, preventing DNA synthesis and cell division .
  • Induction of Apoptosis : Prolonged inhibition can trigger apoptotic pathways in cancer cells, enhancing therapeutic efficacy .

Clinical Efficacy

Recent studies have demonstrated the effectiveness of CDK4 inhibitors in various clinical settings. For instance, abemaciclib has shown promising results in patients with HR-positive, HER2-negative breast cancer, allowing for continuous dosing that maintains effective drug levels .

Case Studies

  • Abemaciclib in Breast Cancer :
    • Study Design : A clinical trial involving patients with HR-positive breast cancer.
    • Findings : Patients exhibited durable responses with continuous abemaciclib administration, highlighting its potential for long-term control of tumor growth .
  • Palbociclib and Ribociclib Comparisons :
    • Study Design : Comparative analysis of palbociclib and ribociclib in hormone receptor-positive breast cancer.
    • Results : Both drugs induced significant tumor regression; however, palbociclib was noted to have a slightly better safety profile regarding hematological toxicity .

In Vitro Studies

Recent research has focused on the selectivity and potency of various CDK4 inhibitors. A study evaluated four novel compounds against CDK4/6 and found that ZINC585291674 demonstrated superior inhibitory activity with an IC50 of 184.14 nM for CDK4 and 111.78 nM for CDK6 .

CompoundIC50 (CDK4)IC50 (CDK6)
ZINC585291674184.14 nM111.78 nM
ZINC585292724286.75 nM196.25 nM
ZINC585291474225.68 nM360.68 nM
ZINC585292587498.31 nM550.13 nM

Safety Profile

The safety profile of CDK4 inhibitors is a crucial aspect of their clinical application. Clinical trials have reported manageable side effects, primarily hematological toxicities such as neutropenia and thrombocytopenia . Notably, abemaciclib has been associated with gastrointestinal side effects but offers a favorable cardiovascular safety profile compared to other treatments like ibrutinib .

Future Directions

The ongoing research into CDK4 inhibitors is focused on overcoming resistance mechanisms that develop during treatment. Combination therapies involving CDK4 inhibitors with other agents (e.g., hormonal therapies or immune checkpoint inhibitors) are being explored to enhance efficacy and minimize resistance.

Potential Research Areas:

  • Combination Therapies : Investigating synergistic effects when combined with other targeted therapies or immunotherapies.
  • Resistance Mechanisms : Understanding how tumors adapt to CDK4 inhibition and developing strategies to counteract these adaptations.

Propiedades

IUPAC Name

6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFKDDRQSNVETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416208
Record name Cdk4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546102-60-7
Record name K-00024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546102607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cdk4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name K-00024
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ73ATU8W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cdk4 Inhibitor
Reactant of Route 2
Cdk4 Inhibitor
Reactant of Route 3
Cdk4 Inhibitor
Reactant of Route 4
Cdk4 Inhibitor
Reactant of Route 5
Cdk4 Inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk4 Inhibitor
Customer
Q & A

A: CDK4 inhibitors primarily act by competitively binding to the ATP-binding pocket of cyclin-dependent kinase 4 (CDK4). [, ] This prevents CDK4 from forming an active complex with cyclin D, a crucial step for the phosphorylation of the retinoblastoma protein (Rb). [, ]

A: Inhibiting CDK4 prevents Rb phosphorylation, which in turn blocks the release of E2F transcription factors. [, ] Consequently, the expression of genes necessary for the G1 to S phase transition is suppressed, leading to cell cycle arrest in the G1 phase. [, , , , ]

A: Yes, in certain contexts, CDK4 inhibition can trigger apoptosis. Studies have shown that specific CDK4 inhibitors induce apoptosis in colon cancer cells by activating the NF-κB signaling pathway. [] This involves the translocation of RelA (a key NF-κB component) from the cytoplasm to the nucleolus, resulting in the repression of NF-κB-driven transcription and ultimately apoptosis. []

A: Research suggests CDK4 also regulates cellular metabolism. Inhibiting CDK4 has been linked to impaired lysosomal function, impacting both the autophagic flux and mTORC1 activation. []

A: While specific structural details vary, many CDK4 inhibitors share common structural features, such as a heterocyclic core (e.g., pyrido[2,3-d]pyrimidin-7-one, pyrrolo[2,3-d]pyrimidine) and substituents capable of interacting with key residues within the CDK4 ATP-binding pocket. [, , , ]

A: Computational methods, such as molecular docking, 3D-QSAR, pharmacophore modeling, and molecular dynamics simulations, have proven valuable in CDK4 inhibitor research. [, , , , , ] These techniques aid in understanding the structure-activity relationships, predicting binding affinities, identifying key interactions with the CDK4 active site, and designing novel inhibitors.

A: Studies have utilized molecular docking to predict binding modes and affinities of novel CDK4 inhibitors and identify critical residues involved in inhibitor binding. [, ] 3D-QSAR models have been developed to establish correlations between the molecular structures of CDK4 inhibitors and their biological activities, guiding the design of more potent compounds. [, ]

A: SAR studies have revealed that even minor structural alterations can significantly impact the potency and selectivity of CDK4 inhibitors. [, , ] For instance, introducing specific substituents at certain positions on the core scaffold can enhance CDK4 binding affinity and selectivity over other kinases like CDK2 and CDK6. [, ]

A: Research on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors showed that modifications at the 2- and 8-positions of the pyrimidine ring significantly influence CDK4 inhibitory activity. [] Similarly, studies on indolocarbazoles identified 6-substitution as crucial for potent and selective CDK4 inhibition. []

ANone: While the provided research doesn’t extensively discuss formulation challenges, developing stable and bioavailable formulations for CDK4 inhibitors can be complex. Factors like solubility, permeability, and metabolic stability need to be addressed to ensure optimal drug delivery and efficacy.

A: While generally well-tolerated, CDK4 inhibitors can cause side effects. Neutropenia (low neutrophil count) is a common side effect observed with CDK4 inhibitors, which can increase the risk of infections. [, , , ] Other reported side effects include anemia, thrombocytopenia, and gastrointestinal disturbances. [, , ]

A: Yes, researchers are actively exploring strategies to minimize the toxicity of CDK4 inhibitors. One approach involves developing highly selective CDK4 inhibitors that spare CDK6, which plays a more prominent role in hematopoiesis. [, , , ]

A: CDK4 inhibitors have been shown to exhibit favorable pharmacokinetic profiles, including good oral bioavailability and sufficient half-lives to achieve sustained target inhibition. [, , ]

A: In vivo studies have demonstrated that CDK4 inhibitors effectively inhibit tumor growth in various preclinical models, including breast cancer, lymphoma, sarcoma, and other tumor types. [, , , , ] This efficacy is often associated with reduced Rb phosphorylation, cell cycle arrest, and induction of apoptosis in tumor tissues.

A: Researchers commonly employ cell-based assays like MTS, MTT, and BrDU incorporation assays to assess the impact of CDK4 inhibitors on cell viability and proliferation. [, , , ] Additionally, techniques such as TUNEL staining, apoptosis arrays, and Western blotting are utilized to investigate the induction of apoptosis and changes in apoptotic protein expression. [, ]

A: Preclinical studies utilize xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate the efficacy of CDK4 inhibitors in vivo. [, , , , ] These models allow researchers to assess tumor growth inhibition, survival benefits, and potential synergistic effects with other therapies.

A: Yes, clinical trials have demonstrated promising results for CDK4 inhibitors, particularly in treating hormone receptor-positive (HR+) breast cancer. [, , , , , ] For instance, Palbociclib in combination with letrozole significantly improved progression-free survival in postmenopausal women with HR+ metastatic breast cancer. [, ]

A: One mechanism of resistance involves the upregulation of CDK6, as it can compensate for CDK4 inhibition in certain contexts. [, , , ] Other potential resistance mechanisms include mutations in Rb, amplification of cyclin D1, and alterations in upstream signaling pathways that activate CDK4/6.

ANone: While the provided research doesn't specifically cover targeted delivery strategies for CDK4 inhibitors, this is an active area of research in drug development. Nanoparticle-based delivery systems, antibody-drug conjugates, and other targeted approaches could potentially enhance the delivery of CDK4 inhibitors to tumor cells while minimizing off-target effects.

A: Several potential biomarkers are under investigation. Rb status is crucial, as CDK4 inhibitors primarily exert their effects through Rb-dependent mechanisms. [, , ] Loss of Rb expression or function is associated with resistance to CDK4 inhibitors. [, ] Other potential markers include p16INK4a expression, Cyclin D1 levels, and the phosphorylation status of CDK4 and Rb. [, , , , ]

A: Research suggests that the phosphorylation status of p27Kip1 at tyrosine 88 (pY88-p27Kip1) may serve as a biomarker for CDK4 inhibitor sensitivity. [] Studies have shown a correlation between pY88-p27Kip1 levels and response to Palbociclib in breast cancer models. []

A: The development of highly selective CDK4 inhibitors represents a significant breakthrough. Early CDK inhibitors lacked selectivity, leading to significant toxicity. [, ] The discovery of Palbociclib, a highly selective CDK4/6 inhibitor, marked a turning point, leading to its FDA approval for HR+ metastatic breast cancer. [, , ]

A: The development and investigation of CDK4 inhibitors involve expertise from various scientific disciplines, including biochemistry, molecular biology, pharmacology, medicinal chemistry, and computational chemistry. [, , , , , , ] Such interdisciplinary collaboration is essential for advancing our understanding of CDK4 biology, identifying novel inhibitors, and translating these discoveries into effective cancer therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.